2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method involves the reaction of isoindole derivatives with piperazine and pyrimidine compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like ethanol, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-PYRIMIDINYL)-1H-ISOINDOLE-1,3(2H)-DIONE: A structurally similar compound with comparable biological activities.
1-(2-Pyrimidyl)piperazine: Another related compound with similar pharmacological properties.
Uniqueness
2-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of isoindole and piperazine moieties makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-14-4-1-2-5-15(14)17(25)23(16)13-10-21-8-11-22(12-9-21)18-19-6-3-7-20-18/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQBFYOIPUMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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